molecular formula C9H15ClN2 B596023 Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 1363383-01-0

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B596023
CAS No.: 1363383-01-0
M. Wt: 186.683
InChI Key: FTHOCZOVCXRYEA-QGGRMKRSSA-N
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Description

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride is a chemical compound with the molecular formula C10H15ClN2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride typically involves a multi-step process. One common method includes the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction. This method has been shown to produce good yields of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would likely be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine or alcohol.

Scientific Research Applications

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride is unique due to its specific structural features and the presence of a cyano group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(1S,5R)-9-azabicyclo[3.3.1]nonane-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c10-6-7-4-8-2-1-3-9(5-7)11-8;/h7-9,11H,1-5H2;1H/t7?,8-,9+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHOCZOVCXRYEA-QGGRMKRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)N2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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